NVP-CLR457: A Technical Whitepaper on a Pan-Class I PI3K Inhibitor
NVP-CLR457: A Technical Whitepaper on a Pan-Class I PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-CLR457, also known as CLR457, is an orally bioavailable, potent, and balanced pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] Developed by Novartis, it was investigated as a potential anti-cancer agent.[3][4][5] Preclinical studies demonstrated its ability to inhibit all class I PI3K isoforms and suppress the growth of tumor xenografts with a constitutively active PI3K pathway.[6] However, its clinical development was terminated following a first-in-human Phase I trial due to poor tolerability and limited anti-tumor activity at pharmacologically active concentrations.[6][7] This technical guide provides a comprehensive overview of the target profile of NVP-CLR457, summarizing key preclinical and clinical data, and detailing the experimental methodologies employed in its evaluation.
Target Profile and Mechanism of Action
NVP-CLR457 is a pan-inhibitor of the class I PI3K enzyme family, which plays a crucial role in cell growth, proliferation, survival, and metabolism. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers, making it an attractive target for therapeutic intervention. NVP-CLR457 was designed to be a balanced inhibitor of all four class I PI3K isoforms: p110α, p110β, p110δ, and p110γ.[3][6]
In Vitro Kinase Inhibition
Biochemical assays were conducted to determine the inhibitory activity of NVP-CLR457 against the different PI3K isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| PI3Kα (p110α) | 89 ± 29 |
| PI3Kβ (p110β) | 56 ± 35 |
| PI3Kδ (p110δ) | 39 ± 10 |
| PI3Kγ (p110γ) | 230 ± 31 |
| mTOR | 2474 ± 722 |
Table 1: In vitro inhibitory activity of NVP-CLR457 against Class I PI3K isoforms and mTOR.[1][6]
NVP-CLR457 also demonstrated inhibitory activity against common activating mutations of PIK3CA, the gene encoding the p110α catalytic subunit.[6] In cellular assays, NVP-CLR457 inhibited the phosphorylation of Akt (a downstream effector of PI3K) in a dose-dependent manner, with an IC50 of 100 nM for the inhibition of S473 phosphorylation of Akt.[1]
Signaling Pathway
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate class I PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of various cellular processes, including cell growth (via mTORC1), proliferation, survival, and metabolism. NVP-CLR457, by inhibiting the catalytic activity of PI3K, blocks the production of PIP3 and subsequently suppresses the entire downstream signaling cascade.
Preclinical Pharmacology
The anti-tumor activity and pharmacokinetic profile of NVP-CLR457 were evaluated in various preclinical models.
In Vivo Anti-Tumor Efficacy
NVP-CLR457 demonstrated dose-dependent anti-tumor activity in several xenograft models. In athymic nude mice bearing Rat1-myr-p110α tumors, daily oral administration of NVP-CLR457 at doses ranging from 3 to 20 mg/kg resulted in a dose-dependent inhibition of tumor growth.[1] Similarly, in mice with HBRX2524 human primary breast tumor xenografts, a daily oral dose of 40 mg/kg inhibited tumor growth throughout the study.[1]
Pharmacokinetics
Pharmacokinetic studies were conducted in male Sprague-Dawley rats, female OF1 mice, and male beagle dogs. NVP-CLR457 exhibited a high level of oral exposure and bioavailability.[1] Key pharmacokinetic parameters are summarized below.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Male Sprague-Dawley Rat | 1.0 | IV | - | - | - | - |
| Male Sprague-Dawley Rat | 3.0 | PO | - | - | - | High |
| Female OF1 Mouse | 3.0 | IV | - | - | - | - |
| Female OF1 Mouse | 10 | PO | - | - | - | High |
| Male Beagle Dog | 0.1 | IV | - | - | - | - |
| Male Beagle Dog | 0.3 | PO | - | - | - | High |
Table 2: Summary of Pharmacokinetic Parameters of NVP-CLR457 in Preclinical Species.[1] (Note: Specific Cmax, Tmax, and AUC values were not consistently available in the provided search results). The compound showed low clearance and a moderate volume of distribution.[1]
Clinical Development
A first-in-human, open-label, multicenter Phase I dose-escalation study of NVP-CLR457 was conducted in patients with advanced solid tumors harboring PI3K pathway activation.
Study Design
Successive cohorts of patients received escalating oral doses of NVP-CLR457 once daily in 28-day cycles.[6] The starting dose was 5 mg, with planned escalation up to 300 mg.[6] The primary objectives were to determine the maximum tolerated dose (MTD) and to assess the safety and tolerability of NVP-CLR457.
Clinical Results
A total of 31 patients were treated with doses ranging from 5 to 100 mg.[6] Dose-limiting toxicities (DLTs) were observed and included grade 3 hyperglycemia and rash.[6] In the 100 mg cohort, 27.3% of patients experienced DLTs, and all patients in this cohort experienced grade 3 or higher toxicity, with rash being the most common.[6] The MTD was not determined. The most common treatment-related adverse events of any grade were stomatitis (45.2%), diarrhea (38.7%), and rash (35.5%).[6]
Pharmacokinetic analysis in patients revealed that NVP-CLR457 was rapidly absorbed with limited accumulation and linear pharmacokinetics.[6] Although pharmacologically active concentrations were achieved at the 100 mg dose, no objective tumor responses were observed.[6]
Discontinuation of Development
Due to the poor tolerability profile and the lack of significant anti-tumor activity, the clinical development of NVP-CLR457 was terminated.[6]
Experimental Protocols
This section provides an overview of the likely methodologies used in the preclinical and clinical evaluation of NVP-CLR457, based on standard practices in the field.
In Vitro Kinase Assay (Generic Protocol)
The inhibitory activity of NVP-CLR457 against PI3K isoforms was likely determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay.
-
Reagents : Recombinant human PI3K isoforms, lipid substrate (e.g., PIP2), ATP, assay buffer, and detection reagents.
-
Procedure :
-
NVP-CLR457 is serially diluted to various concentrations.
-
The PI3K enzyme is incubated with the compound in the assay buffer.
-
The kinase reaction is initiated by the addition of the lipid substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of product (PIP3) or the remaining ATP is quantified using a suitable detection method (e.g., TR-FRET, luminescence).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Phospho-Akt Western Blot (Generic Protocol)
The effect of NVP-CLR457 on the PI3K signaling pathway in cells was likely assessed by measuring the phosphorylation of Akt.
-
Cell Culture : Cancer cell lines with a known PI3K pathway activation status are cultured to sub-confluency.
-
Treatment : Cells are treated with varying concentrations of NVP-CLR457 for a specified duration.
-
Cell Lysis : Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection : The membrane is blocked and then incubated with primary antibodies specific for phospho-Akt (e.g., at Ser473) and total Akt. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the phospho-Akt band is normalized to the total Akt band.
In Vivo Tumor Xenograft Study (Generic Protocol)
The anti-tumor efficacy of NVP-CLR457 was evaluated in vivo using tumor xenograft models.
-
Animal Model : Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Implantation : Human cancer cells or tumor fragments are implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration : NVP-CLR457 is administered orally at different dose levels, typically once daily. The control group receives the vehicle.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment. Tumor growth inhibition is calculated.
Conclusion
NVP-CLR457 is a well-characterized pan-class I PI3K inhibitor that demonstrated potent in vitro activity and in vivo anti-tumor efficacy in preclinical models. However, its clinical development was halted due to an unfavorable therapeutic index, with significant toxicities observed at doses that showed limited clinical benefit. The experience with NVP-CLR457 highlights the challenges associated with targeting all class I PI3K isoforms and underscores the importance of achieving a wide therapeutic window for this class of inhibitors. The data and methodologies presented in this whitepaper provide valuable insights for researchers and drug developers working on novel PI3K pathway inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.es [promega.es]
- 3. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 4. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 5. PI3K (p120γ) Protocol [promega.com]
- 6. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 7. NVP-CLR457 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
